REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[CH2:7][C:8]([NH:10][C:11]1[CH:16]=[CH:15][C:14]([I:17])=[CH:13][CH:12]=1)=[O:9]>C(Cl)Cl>[I:17][C:14]1[CH:13]=[CH:12][C:11]([NH:10][C:8](=[O:9])[CH2:7][N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
1.53 mL
|
Type
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reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
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ClCC(=O)NC1=CC=C(C=C1)I
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction solution is stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
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Type
|
DRY_WITH_MATERIAL
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Details
|
the filtrate dried over MgSO4
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
IC1=CC=C(C=C1)NC(CN1CCCC1)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |